molecular formula C16H18N2O2 B12734281 Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, hydrazide CAS No. 84408-85-5

Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, hydrazide

Cat. No.: B12734281
CAS No.: 84408-85-5
M. Wt: 270.33 g/mol
InChI Key: CNBPXMYTRDVLPQ-UHFFFAOYSA-N
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Description

Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, hydrazide (hereafter referred to as the target compound) is a hydrazide derivative of benzeneacetic acid. Its structure features:

  • A benzene ring substituted with a methyl group at the para position.
  • An alpha-hydroxy group and an alpha-(4-methylphenyl) moiety on the acetic acid backbone.
  • A hydrazide functional group (-CONHNH₂) replacing the carboxylic acid’s hydroxyl group.

This compound is of interest due to its structural complexity, which may confer unique biological activities. Hydrazides are widely studied for their roles in medicinal chemistry, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties .

Properties

CAS No.

84408-85-5

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide

InChI

InChI=1S/C16H18N2O2/c1-11-3-7-13(8-4-11)16(20,15(19)18-17)14-9-5-12(2)6-10-14/h3-10,20H,17H2,1-2H3,(H,18,19)

InChI Key

CNBPXMYTRDVLPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NN)O

Origin of Product

United States

Chemical Reactions Analysis

Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, hydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydrazide group into amines or other reduced forms.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

1.1 Inhibition of Soluble Epoxide Hydrolase (sEH)
One of the most promising applications of benzeneacetic acid derivatives is their role as inhibitors of soluble epoxide hydrolase, an enzyme implicated in cardiovascular diseases. Research has shown that derivatives of benzeneacetic acid hydrazide can effectively inhibit sEH, leading to potential treatments for hypertension and vascular inflammation. For example, a study synthesized various 4-benzamidobenzoic acid hydrazide derivatives, demonstrating significant in vitro sEH inhibitory activity, with some compounds achieving up to 72% inhibition compared to known inhibitors .

1.2 Antimicrobial Properties
Hydrazides have been explored for their antimicrobial properties. A study highlighted the synthesis of azobenzene derivatives that exhibited significant antibacterial and antifungal activities against various pathogens. The structure-activity relationship indicated that specific substitutions on the phenyl ring enhanced antimicrobial efficacy .

Chemical Reactivity and Synthesis

2.1 Oxidation Reactions
Benzeneacetic acid hydrazides have been studied for their reactivity in oxidation reactions. Specifically, the oxidation of phenylacetic hydrazide has been investigated using hexachloroiridate(IV) as an oxidant, revealing clean conversions to benzoic acid and phenylacetic acid under controlled conditions . This reactivity is crucial for developing synthetic pathways for new pharmaceutical compounds.

2.2 Synthesis of Hydrazones
The compound serves as a precursor in synthesizing hydrazones, which are valuable in medicinal chemistry. For instance, the hydrohydrazination reaction involving benzeneacetic acid hydrazide with terminal alkynes has been reported to yield bioactive hydrazones, expanding the library of compounds available for drug discovery .

Case Studies

StudyApplicationFindings
sEH InhibitionCompounds showed up to 72% inhibition; potential for hypertension treatment.
Antimicrobial ActivityNew azobenzene derivatives demonstrated significant antibacterial effects against Gram-positive bacteria.
Oxidation MechanismClean oxidation of phenylacetic hydrazide; established reaction kinetics.
Hydrazone SynthesisHydrohydrazination yielded bioactive hydrazones; potential for further pharmacological evaluation.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The target compound belongs to a broader class of benzeneacetic acid hydrazides. Key analogues include:

Compound Name Substituents Molecular Formula Key Features
Target Compound α-hydroxy, α-(4-methylphenyl), 4-methyl Likely C₁₇H₁₈N₂O₂ Hydroxy and aromatic substituents enhance polarity and potential hydrogen bonding .
2,2-Diphenylacetohydrazide α-phenyl groups C₁₄H₁₄N₂O Lacks hydroxy and methyl substituents; higher hydrophobicity due to dual phenyl groups .
4-((4-(Dimethylamino)phenyl)azo)benzenesulfonic acid hydrazide Azo and sulfonic acid groups C₁₃H₁₅N₅O₂S Sulfonic acid group increases solubility in aqueous media; azo group enables π-π interactions .
(4-Benzyl-1-oxo-1H-phthalazin-2-yl) acetic acid hydrazide Phthalazine ring, benzyl group C₁₇H₁₄N₄O₂ Heterocyclic phthalazine moiety may enhance DNA intercalation potential .

Key Structural Differences :

  • The target compound’s α-hydroxy and 4-methylphenyl groups distinguish it from simpler hydrazides like 2,2-diphenylacetohydrazide. These substituents likely influence its conformational rigidity and binding affinity to biological targets.
  • Compared to sulfonic acid derivatives (e.g., ), the target compound lacks sulfonic groups, reducing its acidity but improving lipid membrane permeability.

Comparison with Other Hydrazides :

  • 2,2-Diphenylacetohydrazide (): Synthesized via direct hydrazinolysis of diphenylacetic acid esters, avoiding complex condensation steps.

Physicochemical Properties

Property Target Compound 2,2-Diphenylacetohydrazide 4-((4-(Dimethylamino)phenyl)azo)benzenesulfonic acid hydrazide
Solubility Moderate in polar solvents (due to -OH) Low (hydrophobic phenyl groups) High (sulfonic acid group)
Melting Point Likely >200°C (polar substituents) ~180°C >250°C (ionic character)
Reactivity Forms hydrogen bonds; susceptible to oxidation at -OH Stable under basic conditions pH-sensitive (sulfonic acid protonation)
Anti-Inflammatory and p53 Modulation ():
  • Benzeneacetic acid derivatives, including the target compound, inhibit lipopolysaccharide-induced inflammation and stabilize p53, a tumor suppressor protein.
  • Comparison with S-Diclofenac: A benzeneacetic acid derivative (2-[(2,6-dichlorophenyl)amino] benzene acetic acid ester) also stabilizes p53 but includes a dithiol-3-thione group, enhancing its redox activity .
Metabolic Pathways ():
  • The target compound may follow phenylalanine metabolism pathways, similar to other benzeneacetic acid derivatives.
Antioxidant Activity ():
  • Pyrazole-linked hydrazides (e.g., 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde) exhibit radical scavenging activity. The target compound’s α-hydroxy group may confer similar antioxidant properties, though this requires experimental validation.

Biological Activity

Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, hydrazide is a compound of interest due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Hydrazides

Hydrazides are a class of compounds known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific hydrazide has been studied for its potential therapeutic effects, particularly in the context of various diseases.

Biological Activities

1. Antimicrobial Activity
Research indicates that hydrazones and hydrazides exhibit significant antimicrobial properties. For instance, derivatives similar to benzeneacetic acid hydrazide have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated minimum inhibitory concentrations (MICs) in the low microgram per milliliter range, suggesting potent antimicrobial activity .

2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it was shown to reduce inflammation markers significantly. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .

3. Anticancer Potential
Recent studies have highlighted the anticancer potential of this hydrazide. In vitro assays on cancer cell lines such as MCF-7 (breast cancer) demonstrated that the compound induces apoptosis and inhibits cell proliferation effectively. The IC50 values ranged from 5 to 10 µM, indicating a strong cytotoxic effect .

The biological activity of benzeneacetic acid hydrazide can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor for various enzymes involved in metabolic pathways, including laccase and other oxidoreductases. This inhibition can disrupt cellular processes in pathogens and cancer cells .
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that the compound may induce oxidative stress in target cells, leading to apoptosis in cancerous cells while sparing normal cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduced inflammation markers
AnticancerInduced apoptosis in MCF-7 cells

Case Study: Anticancer Activity

In a study examining the effects of benzeneacetic acid hydrazide on MCF-7 breast cancer cells, researchers found that treatment with the compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated a significant shift in cell cycle distribution towards G1/S phase arrest, highlighting its potential as a therapeutic agent in breast cancer treatment .

Q & A

Q. What are the recommended synthetic strategies for preparing hydrazide derivatives of substituted benzeneacetic acids?

To synthesize hydrazide derivatives, a common approach involves:

  • Step 1 : Reacting ester precursors (e.g., ethyl 4-aminobenzoate) with hydrazine hydrate under reflux in ethanol to form the hydrazide intermediate .
  • Step 2 : Condensing the hydrazide with substituted aromatic aldehydes in the presence of glacial acetic acid as a catalyst, forming hydrazide-hydrazone derivatives .
  • Purification : Use thin-layer chromatography (TLC) with hexane:ethyl acetate (3:2) to monitor reactions, followed by recrystallization or HPLC for final purity assessment .
  • Yield Optimization : Reflux conditions (e.g., 80°C, 6–8 hours) and stoichiometric ratios (1:1.2 hydrazide:aldehyde) improve yields .

Q. How can the structural integrity of substituted benzeneacetic acid hydrazides be validated?

Key spectroscopic methods include:

  • FT-IR : Identify characteristic peaks for amide C=O (~1616–1618 cm⁻¹), NH stretches (~3196–3323 cm⁻¹), and phenolic OH (~3315 cm⁻¹) .
  • NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., para-substituted methyl groups at δ 2.3–2.5 ppm) and hydrazide NH signals (δ 9.5–10.5 ppm) .
  • Mass Spectrometry (LC-MS) : Confirm molecular ion peaks (e.g., m/z 258.07 for exact mass derivatives) and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights exist for hydrazide-mediated inhibition of enzymes like myeloperoxidase (MPO)?

Studies on benzoic acid hydrazide analogs reveal:

  • Two-Step Inhibition : (1) Rapid binding to MPO’s active site; (2) Heme ejection via cleavage of ester bonds, confirmed by stopped-flow kinetics and fluorogenic substrates (e.g., ADHP) .
  • Kinetic Analysis : Use pseudo-first-order rate constants (kobs) and Stern-Volmer plots to differentiate one-step vs. two-step inhibition models .
  • Iron-Free Mechanism : Unlike metal-chelating inhibitors, hydrazides act without iron release, validated via ICP-MS .

Q. How can computational methods enhance the study of hydrazide-protein interactions?

  • DFT Calculations : Optimize hydrazide geometries using B3LYP/6-311G** basis sets to correlate electronic properties (e.g., HOMO-LUMO gaps) with antioxidant activity .
  • Molecular Docking : Employ tools like ArgusLab to predict binding modes with proteins (e.g., bovine serum albumin). FRET analysis (e.g., binding distance ~1.85 Å) validates docking results .
  • Lattice Energy Calculations : Compare experimental crystal structures (CCDC 2032776) with DFT-derived lattice energies to assess packing efficiency .

Q. What methodologies evaluate hydrazides as nucleating agents for polymer crystallization?

  • DSC Analysis : Measure crystallization temperature (Tc) and enthalpy (ΔH) of polymers (e.g., poly-L-lactic acid) doped with hydrazides. Optimal compounds (e.g., decamethylene-linked dibenzoylhydrazides) increase Tc by >10°C .
  • Structure-Activity Relationships : Vary methylene chain lengths (C4–C10) between hydrazide units to maximize nucleation efficiency. Longer chains enhance polymer-chain alignment .
  • Comparative Studies : Benchmark against talc or ethylenebis(12-hydroxystearylamide) using Avrami kinetics to quantify crystallization rates .

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